molecular formula C20H18N4O5S B2852375 (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-36-0

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2852375
M. Wt: 426.45
InChI Key: JZAFGAJMJMPRPV-VOTSOKGWSA-N
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Description

The compound contains several functional groups including an ethyl ester, a cyano group, an acrylamide, and a nitrophenyl group. These groups are attached to a dihydrothieno[2,3-c]pyridine core. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The “dihydrothieno[2,3-c]pyridine” part of the name suggests a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The other functional groups are attached to this core structure at the positions indicated by the numbers in the name.



Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, the nitro group could be reduced to an amine, and the acrylamide could participate in Michael addition reactions. The exact reactions that the compound can undergo would depend on the reaction conditions and the presence of other reagents.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces, and its reactivity would depend on the reactivity of its functional groups.


Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, compounds containing nitro groups can often be explosive, and compounds containing cyano groups can release toxic hydrogen cyanide gas under certain conditions. Therefore, appropriate safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent in a chemical reaction, future research could involve exploring its reactivity under different conditions or with different substrates.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, more specific information would be needed.


properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-29-20(26)23-9-8-15-16(11-21)19(30-17(15)12-23)22-18(25)7-6-13-4-3-5-14(10-13)24(27)28/h3-7,10H,2,8-9,12H2,1H3,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFGAJMJMPRPV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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